Product packaging for 2,3-Bis(acetoxymethyl)-1-methylpyrrole(Cat. No.:CAS No. 34082-83-2)

2,3-Bis(acetoxymethyl)-1-methylpyrrole

Cat. No.: B1217122
CAS No.: 34082-83-2
M. Wt: 225.24 g/mol
InChI Key: FCZXAJVUNXGOOU-UHFFFAOYSA-N
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Description

2,3-Bis(acetoxymethyl)-1-methylpyrrole (BAMP), with the CAS Registry Number 34082-83-2, is a synthetic, bifunctional alkylating agent with significant applications in biochemical and cancer research . This compound is a structurally simplified analogue of natural products like mitomycin C and functions as a key tool for studying DNA interstrand cross-linking (ICL) . Its primary research value lies in its ability to form covalent bridges between two strands of DNA, specifically creating dG-to-dG cross-links at the duplex sequence 5'-CG . This sequence preference is a common target site shared by a family of pyrrole-derived bifunctional electrophiles, making BAMP a valuable model compound for investigating the mechanisms of DNA damage and repair . Unlike more complex natural agents, BAMP does not require reductive or oxidative activation, allowing researchers to directly study the cross-linking process. The mechanism involves the acetoxymethyl groups acting as electrophilic centers, which react with the nucleophilic N2 exocyclic amino groups of deoxyguanosine residues on opposite strands of DNA . This action effectively "locks" the DNA duplex, disrupting vital cellular processes like replication and transcription, which is a key mechanism of action for many antitumor agents . Studies utilizing synthetic DNA duplex fragments and polyacrylamide gel electrophoresis (PAGE) have shown that BAMP efficiently cross-links sequences such as 5'-TCGA and 5'-GCGC, providing insights into the impact of flanking sequences on cross-linking efficiency . As such, this reagent is instrumental for in vitro studies aimed at understanding the sequence preferences, kinetics, and biological consequences of DNA interstrand cross-linking, a critical lesion with implications for cancer chemotherapy and toxicology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B1217122 2,3-Bis(acetoxymethyl)-1-methylpyrrole CAS No. 34082-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34082-83-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

[2-(acetyloxymethyl)-1-methylpyrrol-3-yl]methyl acetate

InChI

InChI=1S/C11H15NO4/c1-8(13)15-6-10-4-5-12(3)11(10)7-16-9(2)14/h4-5H,6-7H2,1-3H3

InChI Key

FCZXAJVUNXGOOU-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C(N(C=C1)C)COC(=O)C

Canonical SMILES

CC(=O)OCC1=C(N(C=C1)C)COC(=O)C

Other CAS No.

34082-83-2

Synonyms

1-methyl-2,3-bis(acetoxymethyl)pyrrole
2,3-BAMP
2,3-bis(acetoxymethyl)-1-methylpyrrole

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Acetoxymethyl 1 Methylpyrrole

Preparative Routes from Pyrrole (B145914) Precursors

The synthesis often commences with a pre-formed pyrrole ring, which is then elaborated to introduce the required functionalities. This approach leverages the known reactivity of the pyrrole nucleus to build complexity in a stepwise manner.

Starting with 1-methylpyrrole (B46729), the primary challenge is to introduce substituents at the C2 and C3 positions selectively. Direct acylation of 1-methylpyrrole can lead to a mixture of 2- and 3-substituted products, with the 2-substituted isomer often being the major product. However, specific reaction conditions can be employed to favor the formation of the 2,3-disubstituted pattern. The regioselectivity of these reactions can be influenced by factors such as the choice of catalyst, solvent, and temperature. nih.gov

One conceptual approach involves a two-step functionalization. The first step would be the introduction of a directing group at a specific position to guide the second substitution. For instance, initial formylation or acylation at the 2-position, followed by a second functionalization at the 3-position is a plausible, though challenging, strategy.

An alternative to direct functionalization is the construction of the pyrrole ring from acyclic precursors, a method that often provides greater control over the final substitution pattern. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis. organic-chemistry.org For 2,3-Bis(acetoxymethyl)-1-methylpyrrole, a suitably substituted 1,4-dicarbonyl precursor would be required.

This multi-step approach allows for the strategic placement of the desired functionalities on the acyclic starting materials, which then dictates their final positions on the heterocyclic ring upon cyclization. libretexts.org

Targeted Acetoxymethylation Strategies

The introduction of the acetoxymethyl groups is a critical phase of the synthesis. These groups are typically installed by functionalizing a more reactive precursor, such as a hydroxymethyl or halomethyl group.

The synthesis typically begins with N-methylation of the pyrrole ring, if not already accomplished through a ring-forming reaction with methylamine (B109427). researchgate.netgoogle.comchemicalbook.com Following the establishment of the 1-methylpyrrole core, the focus shifts to introducing the C2 and C3 substituents.

A common strategy involves the introduction of hydroxymethyl groups, which can then be esterified to form the acetoxymethyl groups. For example, the synthesis of related bis(hydroxymethyl)pyrroles has been described in the literature. nih.gov These diols can then be acylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to yield the final diacetate product.

Reaction Conditions and Optimization Protocols

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.

Catalyst: In many steps, particularly in ring formation and functionalization, the choice of catalyst is critical for achieving the desired outcome.

Reagent Stoichiometry: Precise control over the amounts of reactants is essential for maximizing yield and minimizing the formation of byproducts.

The table below outlines typical conditions for key transformations in the synthesis of substituted pyrroles, which are conceptually applicable to the target molecule.

Transformation Reagents and Conditions Purpose
N-methylation of PyrrolePyrrole, Methyl Iodide, Base (e.g., KOH, NaH) in a polar aprotic solvent (e.g., DMF, DMSO)To introduce the methyl group at the nitrogen atom. researchgate.netchemicalbook.com
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl compound, Primary Amine (e.g., Methylamine), Acid or heatTo construct the substituted pyrrole ring from acyclic precursors. organic-chemistry.org
Acylation of AlcoholsDihydroxymethylpyrrole, Acetic Anhydride, Base (e.g., Pyridine, Triethylamine)To convert the hydroxymethyl groups to acetoxymethyl groups.

This table presents generalized conditions and would require specific optimization for the synthesis of this compound.

Purification and Isolation Techniques

Following the chemical synthesis, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose:

Extraction: This technique is used to separate the desired product from the reaction mixture based on its solubility in different solvents.

Chromatography: Column chromatography is a powerful method for separating compounds with different polarities. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents), and the components separate based on their affinity for the two phases.

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, separating compounds based on their boiling points. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline material.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and identity. ncats.io

Comparative Analysis of Synthetic Efficiencies

A critical evaluation of synthetic methodologies for this compound reveals distinct advantages and disadvantages for each approach. The most direct, albeit challenging, routes involve the introduction and subsequent modification of functional groups onto a 1-methylpyrrole scaffold. Alternative strategies focus on constructing the pyrrole ring with the desired substitution pattern already incorporated.

A plausible and commonly employed strategy for the synthesis of substituted pyrroles is the Vilsmeier-Haack reaction , which introduces formyl groups onto the pyrrole ring. wikipedia.orgwikipedia.orgrsc.orgsynarchive.com This would be followed by reduction and acetylation. Another viable method is the Paal-Knorr synthesis , a classic approach for forming pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.orgrgmcet.edu.inorganic-chemistry.org

Method 1: Vilsmeier-Haack Formylation Route

This approach begins with the diformylation of 1-methylpyrrole. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgwikipedia.orgrsc.orgsynarchive.com However, achieving selective 2,3-diformylation can be challenging due to the directing effects of the methyl group and the first formyl substituent. Typically, formylation of 1-substituted pyrroles occurs at the 2- and 5-positions. Overcoming this regioselectivity issue is a key challenge in this synthetic route.

Assuming successful 2,3-diformylation, the resulting 1-methylpyrrole-2,3-dicarbaldehyde would then be reduced to the corresponding diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole (B1205777). Standard reducing agents such as sodium borohydride (B1222165) are generally effective for this transformation. The final step involves the acetylation of the diol, typically using acetic anhydride in the presence of a base like pyridine, to yield the target compound, this compound. tandfonline.com

Method 2: Paal-Knorr Synthesis Route

The Paal-Knorr synthesis offers an alternative by constructing the pyrrole ring from a suitably substituted 1,4-dicarbonyl compound and a primary amine, in this case, methylamine. wikipedia.orgrgmcet.edu.inorganic-chemistry.org The primary challenge in this route lies in the synthesis of the requisite 1,4-dicarbonyl precursor that would lead to the desired 2,3-disubstituted pattern.

Once the appropriate 1,4-dicarbonyl compound is obtained, the cyclization with methylamine generally proceeds with good efficiency. The resulting 2,3-disubstituted-1-methylpyrrole would then require functional group manipulation at the 2 and 3 positions to introduce the hydroxymethyl groups, followed by acetylation as described in the previous method.

Comparative Efficiency

To provide a quantitative comparison, we can analyze the potential yields at each step of these hypothetical synthetic pathways based on analogous reactions reported in the literature.

StepMethod 1: Vilsmeier-Haack RouteEstimated Yield (%)Method 2: Paal-Knorr RouteEstimated Yield (%)
1 2,3-Diformylation of 1-methylpyrrole30-40%Synthesis of a suitable 1,4-dicarbonyl precursorVariable (dependent on the specific precursor)
2 Reduction of 1-methylpyrrole-2,3-dicarbaldehyde80-90%Paal-Knorr cyclization with methylamine70-85%
3 Acetylation of 2,3-bis(hydroxymethyl)-1-methylpyrrole>90%Functional group manipulation to form the diolVariable (dependent on the starting functional groups)
4 --Acetylation of the diol>90%
Overall ~22-32% Variable

This table presents estimated yields based on typical efficiencies for these types of reactions as found in the chemical literature. Actual yields can vary significantly based on specific reaction conditions and the nature of the substrates.

The Vilsmeier-Haack route, while appearing more direct, is hampered by the likely low yield of the initial diformylation step due to regiochemical challenges. The subsequent reduction and acetylation steps are generally high-yielding.

Other advanced methods for pyrrole synthesis, such as the Barton-Zard reaction wikipedia.orgrsc.orgsynarchive.comallaboutchemistry.net and various cycloaddition reactions , nih.govyoutube.comlibretexts.orgubu.es could also be considered. However, these often require more specialized starting materials and might be less efficient for the synthesis of this specific, relatively simple, disubstituted pyrrole.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving Acetoxymethyl Groups

The acetoxymethyl groups at the 2- and 3-positions of the pyrrole (B145914) ring are key sites for chemical transformations, allowing for the introduction of various functional groups. These reactions primarily involve nucleophilic attack on the ester functionality.

Nucleophilic Displacement and Substitution Reactions

The acetoxy group, being a good leaving group, can be displaced by a variety of nucleophiles. This reactivity is analogous to that of benzylic acetates, where the stability of the potential carbocation intermediate at the pyrrole-adjacent carbon facilitates substitution reactions. Strong nucleophiles can attack the methylene (B1212753) carbon, leading to the displacement of the acetate (B1210297) ion. The general scheme for nucleophilic substitution is as follows:

Reaction with Halides: Treatment with halide ions (e.g., from sources like sodium iodide or lithium chloride) can convert the acetoxymethyl groups into halomethyl groups.

Reaction with Cyanide: Nucleophilic attack by cyanide ions can introduce a cyanomethyl group, which is a versatile precursor for other functionalities like carboxylic acids and amines.

Reaction with Amines: Amines can displace the acetate to form aminomethylpyrrole derivatives.

These substitution reactions are crucial for the elaboration of the pyrrole core, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Hydrolysis and Transesterification Reactions

The ester linkages in the acetoxymethyl groups are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole (B1205777).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol. This process is typically irreversible.

Table 1: Conditions for Hydrolysis of Acetoxymethyl Groups

Reaction Reagents Product Reference
Acid-Catalyzed Hydrolysis H₂SO₄, H₂O 2,3-Bis(hydroxymethyl)-1-methylpyrrole nih.gov
Base-Catalyzed Hydrolysis NaOH, H₂O 2,3-Bis(hydroxymethyl)-1-methylpyrrole nih.gov

Note: The table is based on analogous reactions of benzyl (B1604629) acetate.

Transesterification is another important reaction of the acetoxymethyl groups, where treatment with an alcohol in the presence of an acid or base catalyst results in the exchange of the acetyl group for a different acyl group. This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol. pearson.comstackexchange.com

Conversion to Other Functional Groups (e.g., aldehydes, alcohols)

The acetoxymethyl groups can be readily converted into other important functional groups, most notably alcohols and aldehydes.

Conversion to Alcohols: As mentioned, hydrolysis of the acetoxymethyl groups yields 2,3-bis(hydroxymethyl)-1-methylpyrrole. Alternatively, reduction of the ester functionality using reducing agents like lithium aluminum hydride (LiAlH₄) will also produce the corresponding diol.

Conversion to Aldehydes: The selective oxidation of the primary alcohol groups in 2,3-bis(hydroxymethyl)-1-methylpyrrole, obtained from hydrolysis, can lead to the formation of the corresponding dialdehyde (B1249045), 1-methylpyrrole-2,3-dicarbaldehyde. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring in 2,3-Bis(acetoxymethyl)-1-methylpyrrole is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The positions available for substitution are C4 and C5.

Reactivity Patterns and Regioselectivity

Pyrroles are generally more reactive towards electrophiles than benzene, and substitution preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. pearson.comstackexchange.comonlineorganicchemistrytutor.com In the case of this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack will be directed to the available C4 and C5 positions.

The regioselectivity of the substitution will be determined by the combined electronic and steric effects of the substituents already present on the ring.

Influence of Substituents on Reaction Outcomes

The outcome of electrophilic substitution reactions is dictated by the nature of the groups attached to the pyrrole ring:

1-Methyl Group: The methyl group at the nitrogen atom is an electron-donating group, which activates the pyrrole ring towards electrophilic attack and directs incoming electrophiles to the α-positions (C2 and C5).

2,3-Bis(acetoxymethyl) Groups: The acetoxymethyl groups are expected to be weakly electron-withdrawing due to the inductive effect of the ester carbonyl groups. Electron-withdrawing groups generally deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta-positions.

Considering these effects, electrophilic substitution is most likely to occur at the C5 position, which is an α-position activated by the 1-methyl group. The C4 position is also a potential site for substitution, being meta to the C2 and C3 substituents. Steric hindrance from the adjacent acetoxymethyl group at C3 might also influence the accessibility of the C4 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 5-Nitro-2,3-bis(acetoxymethyl)-1-methylpyrrole
Halogenation Br⁺, Cl⁺ 5-Halo-2,3-bis(acetoxymethyl)-1-methylpyrrole
Vilsmeier-Haack Formylation Dichloromethyliminium ion 5-Formyl-2,3-bis(acetoxymethyl)-1-methylpyrrole

Note: The predictions are based on general principles of electrophilic substitution on substituted pyrroles.

Oxidation and Reduction Chemistry

The oxidation of this compound can occur at the pyrrole nucleus or the side chains, depending on the oxidant and reaction conditions. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones or ring-opened derivatives. For instance, substituted pyrroles are known to react with singlet molecular oxygen (¹O₂) in photooxidation processes. acs.orgnih.gov This reaction typically proceeds via a [4+2] cycloaddition of ¹O₂ across the diene system of the pyrrole ring, forming an unstable endoperoxide that can rearrange to various oxidized products. While specific studies on this compound are not prevalent, the general reactivity of substituted pyrroles suggests its susceptibility to such oxidative pathways. acs.orgnih.gov Ozonolysis is another powerful oxidative method that has been used for the deprotection of pyrrole rings, converting them into formamides, indicating the potential for oxidative cleavage of the pyrrole ring in the target molecule under harsh conditions. nih.gov

The side-chain acetoxymethyl groups are generally resistant to mild oxidation. However, the pyrrole ring's susceptibility to oxidation can be influenced by the nature of its substituents. The presence of electron-withdrawing groups can decrease the reactivity of the pyrrole ring towards oxidation.

Reduction of the acetoxymethyl groups would require potent reducing agents. The ester functionality can be reduced to the corresponding diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a standard procedure in organic synthesis. For example, the reduction of acyl groups on pyrroles with sodium borohydride (B1222165) (NaBH₄) to the corresponding alcohols, followed by acetylation, is a known method to introduce acetoxymethyl groups. researchgate.net A similar, but reverse process, would be expected for the reduction of this compound.

The selective reduction of the pyrrole ring while preserving the ester functionalities is challenging due to the aromatic nature of the pyrrole. Catalytic hydrogenation under specific conditions might lead to the saturation of the pyrrole ring, yielding the corresponding pyrrolidine (B122466) derivative. However, this often requires harsh conditions and may also lead to the hydrogenolysis of the acetoxymethyl groups.

Acid-Catalyzed and Base-Catalyzed Transformations

The acetoxymethyl groups of this compound are the primary sites for acid- and base-catalyzed transformations, primarily through hydrolysis of the ester linkages.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester groups undergo hydrolysis to yield acetic acid and the corresponding diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole. The mechanism involves the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water, followed by proton transfers and elimination of acetic acid, leads to the formation of the hydroxymethyl group. youtube.comyoutube.com This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.com The general mechanism for acid-catalyzed ester hydrolysis is a well-established process in organic chemistry. youtube.comyoutube.comchemistrysteps.comyoutube.com The pyrrole ring itself is sensitive to strong acids and can undergo decomposition or polymerization. orgsyn.org Therefore, mild acidic conditions are generally preferred for the selective hydrolysis of the acetoxymethyl groups. The use of phosphoric acid has been reported to promote reactions in pyrrole systems, suggesting its potential as a catalyst for transformations of the title compound. nih.gov

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the acetoxymethyl groups are readily hydrolyzed in a process known as saponification. This reaction is essentially irreversible because the carboxylic acid (acetic acid) formed is deprotonated by the base to form a carboxylate salt (acetate), which is no longer electrophilic. chemistrysteps.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com Collapse of this intermediate results in the expulsion of the alcohol (the hydroxymethylpyrrole moiety) and the formation of acetic acid, which is immediately deprotonated by the base. youtube.com Base-catalyzed hydrolysis is often more efficient than acid-catalyzed hydrolysis for esters. chemistrysteps.com Studies on the hydrolysis of acrylates and methacrylates have shown that base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. nih.gov Enzyme-catalyzed hydrolysis, for instance with Candida antarctica lipase (B570770) B (CaLB), has also been demonstrated for similar N-acetoxymethyl-γ-lactam structures, suggesting that biocatalytic routes could be employed for the selective transformation of this compound. mdpi.com

Condition Reagents Products Key Mechanistic Features
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., HCl/H₂O)2,3-Bis(hydroxymethyl)-1-methylpyrrole + Acetic AcidProtonation of carbonyl oxygen, nucleophilic attack by water, reversible. youtube.comchemistrysteps.com
Base-Catalyzed HydrolysisOH⁻ (e.g., NaOH/H₂O)2,3-Bis(hydroxymethyl)-1-methylpyrrole + AcetateNucleophilic attack by hydroxide, formation of a tetrahedral intermediate, irreversible. chemistrysteps.comyoutube.com

Radical Chemistry and Photoreactions

The pyrrole ring is a known participant in various radical and photochemical reactions. While specific data for this compound is scarce, the behavior of other substituted pyrroles provides insight into its potential reactivity.

Radical Chemistry:

The pyrrole ring can undergo radical substitution reactions. For instance, the arylation of N-methylpyrrole can be achieved via a radical addition mechanism using aryl radicals generated from the oxidation of phenylhydrazine (B124118) salts. acs.org The stability of any potential radical intermediate is a key factor in these reactions. Free radicals are stabilized by delocalization and by neighboring electron-donating groups. masterorganicchemistry.com The substituents at the 2- and 3-positions of the target compound would influence the stability and reactivity of any radical intermediates formed on the pyrrole ring.

Photoreactions:

Substituted pyrroles can undergo a variety of photochemical transformations, including cycloadditions and rearrangements. rsc.orgresearchgate.net The photoaddition of carbonyl compounds to 1-methylpyrrole (B46729) to form 3-(hydroxyalkyl)pyrrole derivatives proceeds through an oxetane (B1205548) intermediate. orgsyn.org Photochemical substitution reactions have also been observed for halogenated pyrroles, where irradiation in the presence of an aromatic compound can lead to arylation. rsc.org It is plausible that this compound could undergo similar photoreactions, potentially involving the pyrrole ring or the carbonyl groups of the acetate moieties upon excitation. The development of new photosensitizers has expanded the range of possible photochemical reactions for pyrrole synthesis and modification. rsc.org

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound, such as hydrolysis, are well-understood from studies of analogous systems.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of the acetoxymethyl groups proceeds via a series of equilibrium steps:

Protonation: The carbonyl oxygen of the acetate is protonated by a hydronium ion (H₃O⁺), increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original hydroxymethylpyrrole moiety.

Elimination: The protonated hydroxymethylpyrrole group departs as a good leaving group (an alcohol), and the carbonyl group is reformed.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final carboxylic acid (acetic acid) and the diol. youtube.comyoutube.com

Mechanism of Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis (saponification) follows a different, irreversible pathway:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the hydroxymethylpyrrole alkoxide as the leaving group.

Acid-Base Reaction: The alkoxide is a strong base and deprotonates the newly formed acetic acid, leading to the formation of the corresponding alcohol (2,3-bis(hydroxymethyl)-1-methylpyrrole) and a carboxylate salt (acetate). This final, irreversible step drives the reaction to completion. youtube.com

Mechanistic studies on related photoreactions of pyrroles have identified key intermediates such as oxetanes in the photoaddition of carbonyls. orgsyn.org These studies provide a framework for predicting the potential photochemical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals in 2,3-Bis(acetoxymethyl)-1-methylpyrrole can be achieved.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. Based on established chemical shift principles for substituted pyrroles and acetoxy groups, a predicted spectrum for this compound in a common solvent like deuterochloroform (CDCl₃) can be postulated.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the two methylene (B1212753) (CH₂) protons of the acetoxymethyl groups, the methyl protons of the acetate (B1210297) groups, and the two protons on the pyrrole (B145914) ring. The pyrrole protons at positions 4 and 5 would appear as doublets due to mutual coupling.

The ¹³C NMR spectrum will display signals for each unique carbon environment. This includes the N-methyl carbon, the two methylene carbons, the two acetate methyl carbons, the two carbonyl carbons of the ester groups, and the four carbons of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and ester functionalities.

Predicted ¹H NMR Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 ~6.1-6.3 d 1H
H-5 ~6.6-6.8 d 1H
2-CH₂ ~5.1-5.3 s 2H
3-CH₂ ~5.0-5.2 s 2H
N-CH₃ ~3.6-3.8 s 3H

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (x2) ~170-172
C-2 ~128-130
C-5 ~124-126
C-3 ~118-120
C-4 ~108-110
2-CH₂ ~58-60
3-CH₂ ~57-59
N-CH₃ ~34-36

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key COSY correlation would be observed between the H-4 and H-5 protons of the pyrrole ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached. nanalysis.com This technique would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations between the N-CH₃ protons and the N-CH₃ carbon, the methylene protons and their respective carbons, and the pyrrole protons (H-4, H-5) with their attached carbons (C-4, C-5). nanalysis.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to three bonds). This is crucial for establishing the connectivity across quaternary (non-protonated) carbons. sdsu.edu Key HMBC correlations would include:

From the N-CH₃ protons to the C-2 and C-5 carbons of the pyrrole ring.

From the 2-CH₂ protons to the C-2, C-3 carbons, and the carbonyl carbon of the attached acetate group.

From the 3-CH₂ protons to the C-2, C-3, C-4 carbons, and the carbonyl carbon of its acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding connectivity. NOESY is valuable for confirming stereochemistry and conformational preferences. Expected correlations would be seen between the N-CH₃ protons and the 2-CH₂ protons, as well as between the protons of the 2-CH₂ and 3-CH₂ groups, confirming their proximity on the pyrrole ring.

The substituents at the C-2 and C-3 positions of the pyrrole ring may experience restricted rotation, leading to the existence of different conformers. acs.orgnih.gov Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. acs.org By acquiring ¹H or ¹³C NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If rotation is slow on the NMR timescale at low temperatures, distinct signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. rsc.org Such studies could reveal the energy barrier to rotation for the acetoxymethyl groups, providing valuable information about the molecule's conformational flexibility. acs.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. ntnu.edu

Different ionization methods can be employed to generate ions from the neutral molecule, each providing complementary information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, typically leading to extensive fragmentation. missouri.edu While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester groups, such as the loss of an acetoxy radical (•OCOCH₃, 59 u) or a ketene molecule (CH₂=C=O, 42 u).

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govnih.gov This method is ideal for accurately determining the molecular weight of the parent compound. nih.gov For this compound (C₁₁H₁₅NO₄, Molecular Weight: 225.24 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z of 226.11, corresponding to the protonated molecule [C₁₁H₁₆NO₄]⁺. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation to provide further structural details. nih.govrsc.org

Plausible Mass Spectrometry Fragments

Ionization Mode Precursor Ion (m/z) Plausible Fragment (m/z) Neutral Loss
ESI [M+H]⁺ (226.11) 166.08 Acetic Acid (CH₃COOH)
ESI [M+H]⁺ (226.11) 152.06 Acetoxymethyl radical + H (•CH₂OCOCH₃ + H)
EI M⁺˙ (225.10) 166.07 Acetoxy radical (•OCOCH₃)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions that have the same nominal mass but different chemical formulas (isobars). fiveable.mecolorado.edu For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₅NO₄. The calculated exact mass of the protonated molecule [M+H]⁺ is 226.1074. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive confirmation of the elemental composition. ntnu.edunih.gov

Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion, and subsequent fragmentation will occur in a predictable manner, providing clues to its structure.

The initial ionization would likely result in the formation of a molecular ion [M]+•. Key fragmentation pathways for this compound would likely involve the acetoxymethyl side chains. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group.

Plausible Fragmentation Steps:

Loss of an acetoxy group: A primary fragmentation event could be the cleavage of the C-O bond to lose an acetoxy radical (•OCOCH₃), resulting in a stable carbocation.

Loss of an acetoxymethyl radical: Cleavage of the bond between the pyrrole ring and the methylene bridge could lead to the loss of an acetoxymethyl radical (•CH₂OCOCH₃).

McLafferty rearrangement: If applicable, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the pyrrole ring: At higher energies, fragmentation of the pyrrole ring itself is possible.

The resulting fragment ions would produce a characteristic pattern in the mass spectrum, allowing for the structural elucidation of the molecule. The stability of the resulting carbocations plays a significant role in determining the most probable fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, these techniques can confirm the presence of the pyrrole ring, the methyl group, and the acetoxymethyl substituents.

While a specific, experimentally obtained IR or Raman spectrum for this compound is not available in the public domain, the expected characteristic vibrational frequencies can be predicted based on the known spectra of related compounds, such as N-methylpyrrole and various acetate esters. researchgate.netchemicalbook.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretching1740-1720
C-O (ester)Stretching1250-1200
Pyrrole RingC=C Stretching~1500-1400
Pyrrole RingC-N Stretching~1300-1200
C-H (sp² on pyrrole)Stretching~3100
C-H (sp³ on methyl/methylene)Stretching2960-2850

These predicted values provide a basis for the analysis of experimental spectra. The combination of IR and Raman spectroscopy offers a comprehensive view of the vibrational modes, as some modes may be more active in one technique than the other.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals that the crystal structure of this compound has not been reported. Therefore, no experimental data on its unit cell parameters, space group, or detailed molecular geometry from X-ray diffraction is available. Should a crystalline sample of sufficient quality be obtained, X-ray crystallographic analysis would be a valuable next step in its comprehensive characterization.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts or other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound. The choice between these methods depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given the likely volatility of this compound, GC could be an effective method for purity assessment. A non-polar or medium-polarity capillary column would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS would provide the added benefit of identifying impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, a reversed-phase HPLC method would be a common choice. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water). Detection is typically achieved using a UV detector, as the pyrrole ring is a chromophore.

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. It possesses a plane of symmetry that bisects the pyrrole ring and the N-methyl group. Therefore, it does not exist as a pair of enantiomers, and chiral chromatography for the assessment of enantiomeric purity is not applicable.

Derivatives and Analogs of 2,3 Bis Acetoxymethyl 1 Methylpyrrole: Synthetic Scope and Chemical Research Applications

Modifications of Acetoxymethyl Side Chains

The acetoxymethyl groups at the C2 and C3 positions of the pyrrole (B145914) ring are primary sites for chemical derivatization. These ester functionalities can be readily transformed into other functional groups, providing a gateway to a wide range of novel pyrrole-based compounds.

Derivatization to Esters, Ethers, and Amides

The acetoxy groups of 2,3-bis(acetoxymethyl)-1-methylpyrrole can be hydrolyzed to the corresponding diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole (B1205777). This diol is a key intermediate for the synthesis of new esters, ethers, and amides.

Esters: The synthesis of novel pyrrole esters can be achieved through transesterification of the parent acetate (B1210297) or by direct esterification of the corresponding diol. Enzymatic methods, for instance using Novozym 435, have been shown to be effective for the synthesis of various pyrrole esters. scilit.com Alternatively, the diol can be reacted with various acyl chlorides or carboxylic anhydrides under standard esterification conditions to yield a library of pyrrole-2,3-dicarboxylate esters. researchgate.net

Ethers: The Williamson ether synthesis provides a general route to ethers from alcohols. nih.govrsc.orgacs.org The diol, 2,3-bis(hydroxymethyl)-1-methylpyrrole, can be treated with a strong base such as sodium hydride to form the corresponding dialkoxide. Subsequent reaction with alkyl halides would yield symmetrical or unsymmetrical bis-ethers. Another approach is the acid-catalyzed dehydration of the alcohol, although this method is typically more suitable for the synthesis of symmetrical ethers from primary alcohols. acs.org

Amides: The synthesis of amides from the acetoxymethyl precursor would first involve the conversion of the hydroxymethyl groups to amines. A more direct route to amides involves the initial oxidation of the hydroxymethyl groups to carboxylic acids, which can then be coupled with a variety of primary or secondary amines using standard peptide coupling reagents or after activation, for example, with thionyl chloride. nih.govrsc.org This approach allows for the introduction of a wide range of functionalities through the amine component.

Synthesis of Pyrrole-Based Aldehydes and Carboxylic Acids

The hydroxymethyl groups of the corresponding diol can be oxidized to afford pyrrole-based aldehydes and carboxylic acids, which are valuable intermediates for further synthetic transformations.

Aldehydes: The selective oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be employed for the conversion of 2,3-bis(hydroxymethyl)-1-methylpyrrole to 1-methylpyrrole-2,3-dicarbaldehyde. The resulting dialdehyde (B1249045) is a versatile precursor for the synthesis of more complex heterocyclic systems through condensation reactions. While the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde is well-documented, the synthesis of the 2,3-dicarbaldehyde derivative is less common.

Carboxylic Acids: Further oxidation of the hydroxymethyl groups or the intermediate aldehydes leads to the formation of 1-methylpyrrole-2,3-dicarboxylic acid. Stronger oxidizing agents like potassium permanganate (B83412) or Jones' reagent are typically used for this transformation. The resulting dicarboxylic acid can be used as a monomer in polymerization reactions or as a ligand for metal coordination. The synthesis of various N-substituted pyrrole-2,5-dicarboxylic acids has been reported, highlighting the feasibility of such transformations on the pyrrole core.

Functionalization of the Pyrrole Ring System

Beyond the modification of the side chains, the pyrrole ring itself can be functionalized, offering another dimension of synthetic diversity.

Direct Substitutions at Unsubstituted Positions

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. In this compound, the C4 and C5 positions are available for such reactions. The directing effects of the existing substituents will influence the regioselectivity of these reactions. Generally, electrophilic attack on the pyrrole ring is favored at the C2 and C5 positions; however, with these positions being substituted or part of the initial functionalization, reactions at C3 and C4 become more prominent.

Common electrophilic substitution reactions that could be applied include:

Formylation: Using the Vilsmeier-Haack reaction (POCl₃/DMF), a formyl group can be introduced at one of the vacant positions.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the pyrrole ring.

Nitration: Nitrating agents, typically nitric acid in acetic anhydride (B1165640), can be used to install a nitro group.

The presence of two electron-withdrawing acetoxymethyl groups at the 2 and 3 positions would deactivate the ring towards electrophilic attack compared to unsubstituted 1-methylpyrrole (B46729).

Reactions Involving the Nitrogen Atom of the Pyrrole Ring

In this compound, the nitrogen atom is already substituted with a methyl group. The N-methyl group is generally stable under many reaction conditions. While N-alkylation is a common reaction for N-unsubstituted pyrroles, reactions to modify the existing N-methyl group are not typical as they would require harsh conditions to cleave the N-C bond. Therefore, further functionalization directly at the nitrogen atom is limited for this particular compound.

Synthesis of Pyrrole-Derived Macrocycles and Oligomers

The difunctional nature of this compound and its derivatives makes it an attractive monomer for the synthesis of macrocycles and oligomers. These larger structures have applications in areas such as host-guest chemistry, ion sensing, and as components of functional materials.

Macrocycles: Macrocyclic compounds containing pyrrole units are of significant interest. The diol or dicarboxylic acid derivatives of this compound can be used in macrocyclization reactions. For instance, a double esterification or amidation reaction between the difunctional pyrrole monomer and a suitable difunctional linker molecule can lead to the formation of a macrocyclic structure. The synthesis of macrocycles through a double Hantzsch pyrrole synthesis has been reported, demonstrating a viable strategy for creating pyrrole-containing macrostructures. researchgate.net

Oligomers: Oligomers of pyrrole are precursors to conductive polymers and have been studied for their electronic properties. The di-functional nature of this compound derivatives, such as a dihalomethyl derivative, could allow for their use in polymerization reactions to form linear oligomers. For example, the chemical polymerization of thiophene (B33073) and pyrrole has been investigated to create copolymers. researchgate.net Similarly, covalently linked diketopyrrolopyrrole oligomers have been synthesized and their properties studied.

Dipyrromethane Precursors and Syntheses

Dipyrromethanes are crucial intermediates in heterocyclic chemistry, acting as the primary building blocks for porphyrins, calixpyrroles, and other polypyrrolic macrocycles. nih.gov The most common synthetic strategy involves the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. derpharmachemica.comresearchgate.netgfmoorelab.com In this context, this compound is a valuable precursor, where the acetoxymethyl groups function as electrophilic synthons equivalent to a carbinol or a carbonyl group.

Under acidic conditions, such as with trifluoroacetic acid (TFA) or BF₃·OEt₂, the acetate group acts as an effective leaving group. gfmoorelab.com Protonation of the acetate's carbonyl oxygen facilitates its departure, leading to the formation of a resonance-stabilized acylium ion and subsequent generation of a reactive pyrrole-2- or -3-methyl carbocation. This electrophile is then attacked by a nucleophilic pyrrole, typically at the α-position (C2 or C5), to form the characteristic methylene (B1212753) bridge of a dipyrromethane.

The reaction can be controlled to achieve specific products. For example, reacting this compound with a large excess of a simple pyrrole (like pyrrole itself) would favor the formation of a dipyrromethane where the starting compound is linked to a second pyrrole unit. The difunctional nature of the starting material allows for the synthesis of more complex, unsymmetrical dipyrromethanes which are key for building advanced porphyrin structures. cmu.edu

Key Reaction Steps for Dipyrromethane Synthesis:

Activation: Acid-catalyzed activation of one of the acetoxymethyl groups.

Electrophile Generation: Elimination of acetic acid to form a stabilized carbocation at the methylene bridge.

Nucleophilic Attack: Electrophilic substitution reaction where a second pyrrole unit attacks the carbocation.

Deprotonation: Re-aromatization of the pyrrole ring to yield the final dipyrromethane product.

Porphyrinogen and Porphyrin Framework Construction

Porphyrins and their reduced precursors, porphyrinogens, are a class of tetrapyrrolic macrocycles with immense significance in biology and materials science. Dipyrromethanes are the cornerstone for the rational synthesis of meso-substituted porphyrins. nih.govcmu.edu The MacDonald [2+2] condensation is a powerful method where two different dipyrromethane units are reacted to form the porphyrin ring. cmu.edu

A dipyrromethane derived from this compound can be incorporated into a porphyrin framework using established methods. For instance, a dipyrromethane-dicarbinol can be condensed with another dipyrromethane under acidic conditions, followed by oxidation (typically with an agent like DDQ, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic porphyrin. gfmoorelab.comcmu.edu

The substituents on the starting pyrrole units ultimately dictate the properties of the final porphyrin. By using a dipyrromethane synthesized from this compound, one can introduce specific functional groups onto the porphyrin periphery, allowing for fine-tuning of its electronic properties, solubility, and capacity for further functionalization. This approach enables the creation of complex porphyrins, such as A₂B₂ or A₃B types, where different substituents occupy the meso-positions of the macrocycle. researchgate.nettsijournals.com

Calixpyrrole and Other Pyrrole-Based Receptor Architectures

Calixpyrroles are macrocyclic compounds containing multiple pyrrole rings linked by quaternary carbon atoms at their α-positions. rsc.orgrsc.org These molecules are known for their ability to act as receptors, forming stable complexes with anions and neutral molecules through hydrogen bonding. researchgate.netacs.org The most direct synthesis involves the condensation of pyrrole with a ketone, such as acetone (B3395972), in the presence of an acid catalyst. acs.orgbgsu.edu

An alternative and more controlled strategy is the [2+2] condensation of a dipyrromethane with a ketone. rsc.org A dipyrromethane synthesized using this compound can serve as a precursor in this methodology. Reacting such a dipyrromethane with a ketone like acetone would yield a calix acs.orgpyrrole derivative. The substituents originating from the initial pyrrole precursor would be positioned at the β-positions of the calixpyrrole's pyrrole rings. These modifications can significantly influence the binding affinity and selectivity of the resulting receptor, for example, by altering the shape of the binding cavity or introducing additional interaction sites.

Formation of Polyheterocyclic Systems

The presence of two reactive acetoxymethyl groups makes this compound an ideal monomer for the synthesis of polyheterocyclic and oligomeric systems. When condensation reactions are not strictly controlled to favor the formation of discrete dimers (dipyrromethanes), polymerization can occur. researchgate.netgfmoorelab.com

Self-condensation of this compound under acidic conditions can lead to the formation of linear polypyrrolic chains. In these structures, the 1-methylpyrrole units are linked by methylene bridges, creating a conjugated or semi-conjugated polymer backbone. The reaction conditions, such as monomer concentration and catalyst choice, can be adjusted to control the degree of polymerization and the structure of the resulting material. Such polyheterocyclic systems are of interest in materials science for their potential electronic and optical properties. The reaction can also be designed to produce larger macrocycles beyond porphyrins, such as expanded porphyrins or other novel polyheterocyclic architectures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly valuable for their balance of accuracy and computational cost, making them well-suited for studying pyrrole (B145914) derivatives.

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, is often distributed over the substituent groups, particularly those with electron-withdrawing character like the acetoxymethyl groups.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. For pyrrole-2,3-dicarboxylate derivatives, which are structurally analogous to 2,3-Bis(acetoxymethyl)-1-methylpyrrole, DFT calculations have been employed to analyze this gap and understand charge transfer within the molecule. researchgate.net

Electron density analysis further maps out the regions of high and low electron concentration, providing a visual representation of the molecule's electrostatic potential. This analysis helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the oxygen atoms of the carbonyl groups in the acetoxymethyl substituents are expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Parameter Description Expected Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively high, indicative of electron-donating character of the pyrrole ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLowered by the presence of electron-withdrawing acetoxymethyl groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate, suggesting a balance of stability and reactivity.
Electron DensityDistribution of electrons in the moleculeHigh on the pyrrole ring nitrogen and carbonyl oxygens.

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, have shown good accuracy in predicting ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including pyrrole derivatives.

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyrrole ring, the N-methyl group, and the acetoxymethyl substituents. The chemical shifts of the pyrrole ring protons would be influenced by the electronic effects of the substituents at the 2 and 3 positions. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

Atom Predicted ¹H Chemical Shift (ppm) (Illustrative) Predicted ¹³C Chemical Shift (ppm) (Illustrative)
Pyrrole H-46.0 - 6.5110 - 120
Pyrrole H-56.5 - 7.0120 - 130
N-CH₃3.5 - 4.030 - 35
CH₂ (acetoxymethyl)5.0 - 5.560 - 65
C=O (acetyl)-170 - 175
CH₃ (acetyl)2.0 - 2.520 - 25

Note: The values in this table are illustrative and based on general knowledge of NMR spectroscopy of pyrrole derivatives. Precise values would require specific DFT calculations.

Computational Modeling of Reaction Mechanisms

Understanding how a molecule reacts is a central theme in chemistry. Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transient species like transition states.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure and calculate the associated activation energy barrier. This information is invaluable for predicting the feasibility and rate of a reaction. For instance, in electrophilic substitution reactions, which are common for pyrroles, DFT calculations can model the approach of an electrophile to the pyrrole ring and identify the lowest energy pathway for the reaction to proceed. The calculated energy barriers for substitution at different positions on the ring can explain the observed regioselectivity.

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction pathway and energetics. Computational models can account for solvation effects through either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. For reactions involving charged or highly polar species, the inclusion of solvation effects is critical for obtaining accurate results. The hydrolysis of the ester groups in this compound, for example, would be significantly influenced by the solvent environment.

Conformer Analysis via Molecular Mechanics and Dynamics Simulations

The acetoxymethyl substituents in this compound introduce conformational flexibility. Understanding the preferred three-dimensional arrangement of these side chains is important as it can influence the molecule's physical properties and biological activity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. MM methods use a simpler, classical mechanical description of the molecule, allowing for the rapid calculation of energies for a large number of conformations. This can be used to identify low-energy conformers.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. For this compound, MD simulations would reveal the rotational dynamics of the acetoxymethyl groups and how they interact with each other and the pyrrole ring. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Predictive Studies of Chemical Transformations and Selectivity

Theoretical and computational chemistry offers powerful tools to predict the outcomes of chemical reactions, including transformations and selectivity, for molecules like this compound. These predictive studies are crucial for understanding the molecule's behavior and for designing efficient synthetic routes to new, valuable compounds. By employing quantum chemical calculations, chemists can model the electronic structure and energy of the molecule and various transition states, providing deep insights into its reactivity.

One of the primary applications of computational chemistry in this context is the prediction of regioselectivity in electrophilic substitution reactions. For pyrrole and its derivatives, the position of electrophilic attack is a key question. Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to determine the relative stabilities of the possible intermediates (σ-complexes) formed during the reaction. umich.edu The analysis of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO), can also indicate the most likely sites for electrophilic attack. For this compound, computational models would likely predict that the electron-donating nature of the methyl group at the nitrogen atom and the alkyl substituents at the 2 and 3 positions would activate the pyrrole ring towards electrophilic substitution. The calculations would further refine the prediction of whether substitution is more likely to occur at the 4 or 5 position, considering both electronic and steric effects of the existing substituents.

Furthermore, computational methods are invaluable for studying reaction mechanisms and predicting the feasibility of various chemical transformations. For instance, the isomerization of pyrrole to its less stable tautomers, such as pyrrolenine, has been investigated using high-level ab initio calculations. acs.org These studies reveal the energy barriers associated with such transformations. acs.org In the case of this compound, computational models could be employed to explore potential rearrangements or decomposition pathways under different reaction conditions. This predictive power allows researchers to anticipate and avoid undesirable side reactions, thus improving the efficiency and selectivity of desired chemical transformations.

The prediction of reaction selectivity is a significant challenge where computational chemistry has made substantial strides. acs.org By calculating the energy profiles of different reaction pathways, it is possible to predict which products will be formed preferentially. For example, in reactions where multiple stereoisomers can be formed, computational modeling can help in understanding the factors that govern stereoselectivity. For this compound, this could be relevant in reactions involving the acetoxymethyl side chains.

Interactive Table: Computational Methods in Predictive Chemistry

Computational Method Application in Predicting Transformations and Selectivity
Density Functional Theory (DFT) Calculation of ground state properties, reaction energies, and activation barriers. Prediction of regioselectivity in electrophilic substitutions. umich.edu
Ab initio Methods (e.g., MP2, CCSD(T)) High-accuracy calculation of electronic structure and energies for mechanistic studies and prediction of reaction pathways. acs.org
Frontier Molecular Orbital (FMO) Theory Analysis of HOMO and LUMO to predict reactive sites for electrophilic and nucleophilic attacks.

Rational Design of Novel Pyrrole-Based Molecules

The principles of rational design, heavily supported by computational chemistry, enable the creation of novel pyrrole-based molecules with tailored properties, using this compound as a potential starting scaffold. This approach moves beyond trial-and-error synthesis, allowing for the in silico design and evaluation of molecules before they are synthesized in the laboratory. This strategy is particularly powerful in medicinal chemistry for the development of new therapeutic agents. nih.gov

The process of rational design often begins with a target biological receptor or a desired chemical property. Molecular docking simulations, a key computational tool, can be used to predict how a designed molecule will bind to the active site of a protein. nih.gov Starting with the core structure of this compound, various functional groups can be computationally added or modified to enhance binding affinity and selectivity for a specific biological target. For example, the acetoxymethyl groups could be replaced with other functionalities that are known to interact favorably with a particular enzyme's active site.

Computational methods are also employed to predict the physicochemical properties of newly designed molecules, such as their solubility, lipophilicity, and electronic properties. researchgate.net These properties are critical for the bioavailability and efficacy of a potential drug molecule. For instance, time-dependent density functional theory (TD-DFT) calculations can be used to predict the photophysical properties of new pyrrole derivatives, which is relevant for applications in materials science, such as the development of phosphorescent materials for bioimaging. nih.govnih.gov

The rational design of novel pyrrole-based molecules is an iterative process. Computational predictions guide the selection of the most promising candidate molecules for synthesis. The experimental data obtained from the synthesized compounds are then used to refine the computational models, leading to a more accurate and predictive design cycle. This synergy between computational and experimental chemistry accelerates the discovery of new molecules with desired functionalities. The pyrrole scaffold is a common feature in many bioactive compounds, and the ability to functionalize it in a controlled manner, as exemplified by the potential of this compound, makes it an attractive starting point for the rational design of new chemical entities. nih.gov

Interactive Table: Key Computational Tools for Rational Drug Design

Tool/Method Purpose in Rational Design Example Application for Pyrrole Derivatives
Molecular Docking Predicts the binding orientation and affinity of a small molecule to a biological target. Designing pyrrolo[2,3-d]pyrimidine inhibitors for specific kinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity. Developing models to predict the anticancer activity of new pyrrole derivatives.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. Assessing the stability of a designed pyrrole-based inhibitor in the active site of an enzyme.

Advanced Applications in Organic Synthesis and Materials Precursors

Building Block for Complex Natural Product Synthesis (e.g., prodigiosins, bilins)

No specific literature was found that describes the use of 2,3-Bis(acetoxymethyl)-1-methylpyrrole as a direct building block in the synthesis of complex natural products such as prodigiosins or bilins. The synthesis of prodigiosins typically involves the condensation of different pyrrole-containing precursors, but this compound is not mentioned among them in the reviewed literature.

Intermediate in the Synthesis of Advanced Functional Materials

The role of this compound as an intermediate in the synthesis of advanced functional materials is not documented in the available research.

Precursors for Organic Conductors and Semiconductors

There is no available data or research to suggest that this compound has been utilized as a precursor for the synthesis of organic conductors or semiconductors.

Monomers for Polymer and Copolymer Synthesis

Searches for the use of this compound as a monomer for the synthesis of polymers or copolymers did not yield any relevant results. While pyrrole (B145914) and its derivatives are known to be used in the creation of conductive polymers, the specific application of this compound is not reported.

Role in the Development of New Catalysts and Ligands

There is no information available in the scientific literature regarding the application of this compound in the development of new catalysts or ligands.

Construction of Supramolecular Assemblies

The construction of supramolecular assemblies using pyrrole derivatives is an active area of research. However, no studies were found that specifically employ this compound for this purpose.

Generation of Novel Reagents and Scaffolds for Chemical Biology (excluding biological activity)

No literature could be located that details the use of this compound for the generation of novel reagents or scaffolds for chemical biology, excluding its biological activity. While the pyrrole scaffold is of significant interest in medicinal chemistry and chemical biology, the specific contributions of this compound are not documented.

Based on an exhaustive search of scientific databases and literature, there is currently no specific, publicly available research detailing the advanced applications of this compound in the areas of organic synthesis and materials science as outlined. While the broader class of pyrrole derivatives is of significant scientific interest, this particular compound appears to be largely unexplored or its applications are not disclosed in the public domain. Therefore, no data tables or detailed research findings can be provided.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to Pyrrole (B145914) Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through sustainable practices. Future research on 2,3-Bis(acetoxymethyl)-1-methylpyrrole will likely focus on developing eco-friendly synthetic routes.

Key Research Thrusts:

Renewable Starting Materials: A significant shift involves replacing petroleum-based precursors with those derived from biomass. researchgate.net For instance, the synthesis of pyrrole derivatives from biomass-derived furan compounds is a promising green alternative. researchgate.net Future protocols could adapt these methods to produce the core structure of this compound.

Eco-Friendly Catalysis: The use of heterogeneous catalysts, such as zeolites or montmorillonite KSF clay, can simplify purification and allow for catalyst recycling, aligning with green chemistry principles. researchgate.netnih.gov Research could explore the use of such catalysts in Paal-Knorr type syntheses to produce N-substituted pyrroles with high efficiency and minimal waste. mdpi.comsemanticscholar.org

Alternative Energy Sources: Methodologies employing ultrasound or microwave irradiation can accelerate reaction rates, often leading to higher yields and reducing the need for high temperatures and prolonged reaction times. semanticscholar.org These techniques could be applied to the synthesis or functionalization of this compound.

Sustainable Solvents: The replacement of volatile organic compounds with greener alternatives like water or ionic liquids is a cornerstone of green chemistry. organic-chemistry.org Iron(III) chloride in water, for example, has been used for the mild and efficient synthesis of N-substituted pyrroles. organic-chemistry.org

Below is a comparative table outlining potential green chemistry approaches versus traditional methods for the synthesis of functionalized pyrroles.

FeatureTraditional Synthesis MethodsGreen Chemistry Approaches
Starting Materials Petroleum-based precursorsBiomass-derived feedstocks (e.g., furans, d-glucarate) researchgate.net
Catalysts Homogeneous acids (e.g., acetic acid, p-toluenesulfonic acid) mdpi.comReusable heterogeneous catalysts (e.g., zeolites, clays) researchgate.netnih.gov
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions semanticscholar.orgorganic-chemistry.org
Energy Input Conventional heating over long periodsMicrowave irradiation, ultrasound semanticscholar.org
Atom Economy Often involves multi-step processes with protecting groupsOne-pot, multicomponent reactions to improve efficiency nih.gov

Exploitation of Unexplored Reactivity Modes

The functional landscape of this compound, with its two acetoxymethyl groups, offers significant potential for novel chemical transformations that remain largely unexplored. While the pyrrole ring's reactivity is well-documented, the interplay between the core and its substituents could lead to new synthetic pathways.

Potential Areas of Exploration:

Selective Functionalization: The two acetoxymethyl groups are prime targets for selective hydrolysis, transesterification, or amination, which could yield a variety of di-functionalized pyrroles, such as diols or diamides. These derivatives could serve as valuable building blocks for more complex molecules.

Metal-Catalyzed Cross-Coupling: The acetoxy groups could potentially be transformed into leaving groups (e.g., triflates or halides) to enable metal-catalyzed cross-coupling reactions. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2 and 3 positions, a challenging feat via traditional electrophilic substitution. researchgate.net

Intramolecular Cyclizations: The proximity of the two side chains could facilitate intramolecular cyclization reactions to form novel fused-ring systems. Such structures are of interest in medicinal chemistry and materials science. researchgate.net

Radical-Based Functionalization: Modern synthetic methods increasingly utilize radical intermediates. Investigating the radical-based functionalization of the pyrrole core or the methyl groups of the side chains could provide access to derivatives that are difficult to obtain through ionic pathways. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages in terms of safety, efficiency, and scalability. springerprofessional.de The synthesis of heterocyclic compounds, including pyrroles, has been shown to benefit significantly from this technology. cam.ac.ukuc.pt

Future Applications for this compound:

Enhanced Safety and Control: Many reactions for pyrrole synthesis can be exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and safer handling of reactive intermediates. durham.ac.uk

Rapid Optimization and Scale-Up: Automated flow synthesis platforms enable the rapid screening of reaction conditions (temperature, pressure, catalyst, stoichiometry) to quickly identify optimal parameters. Once optimized, the process can be easily scaled up by simply running the system for a longer duration. durham.ac.uk

Multi-Step Telescoped Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate purification. uc.pt A future automated platform could potentially synthesize this compound from basic precursors and then perform subsequent derivatization reactions in a single, uninterrupted sequence. durham.ac.uk This would dramatically increase efficiency and reduce waste.

Development of Advanced Analytical Techniques for Reaction Monitoring

To fully optimize the synthesis and subsequent reactions of this compound, advanced real-time analytical techniques are indispensable. These methods provide crucial insights into reaction kinetics, intermediate formation, and byproduct generation, allowing for precise process control.

Applicable Analytical Methods:

In-situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and NMR spectroscopy can be integrated directly into reaction vessels or flow reactors. This allows for the continuous monitoring of the concentration of reactants, intermediates, and products without the need for sampling. durham.ac.uk UV-visible spectroscopy can also be used to monitor the progress of reactions involving chromophoric species. researchgate.net

Mass Spectrometry: Real-time mass spectrometry techniques can provide detailed information about the molecular weight of species in the reaction mixture, helping to identify transient intermediates and byproducts.

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools into a PAT framework allows for automated feedback control of reaction parameters, ensuring consistent product quality and yield.

The table below summarizes how these techniques could be applied to the study of this compound.

Analytical TechniqueApplication in Synthesis/DerivatizationInformation Gained
In-situ FT-IR (ReactIR) Monitoring the consumption of carbonyl starting materials and formation of the pyrrole ring.Reaction kinetics, endpoint determination, detection of key functional group changes.
In-situ NMR Structural elucidation of intermediates and products directly in the reaction mixture.Reaction mechanism, quantification of isomers and byproducts.
In-situ Raman Complementary to IR, useful for monitoring reactions in aqueous media or with symmetric molecules.Vibrational fingerprint of reacting species, kinetic data.
Real-time Mass Spec Identification of transient species and low-concentration byproducts.Mechanistic insights, impurity profiling.

Computational Design of Pyrrole-Based Systems with Tailored Reactivity

Computational chemistry and molecular modeling have become powerful predictive tools in chemical research, enabling the in silico design of molecules with desired properties before their synthesis. mdpi.com For this compound, these methods can guide the development of new derivatives with tailored reactivity and functionality.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net This can help in understanding its reactivity towards electrophiles and nucleophiles and in predicting the outcomes of unexplored reactions.

Molecular Docking: If designing derivatives for biological applications, molecular docking simulations can predict how these molecules will bind to specific protein targets. This is crucial in drug discovery for designing potent and selective inhibitors. nih.gov

Reaction Pathway Modeling: Computational modeling can elucidate complex reaction mechanisms, identify transition states, and calculate activation energies. This knowledge is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes. acs.org For example, DFT can be used to study the stability of intermediates and the thermodynamics of reaction pathways. acs.org

Sustainable Valorization of Pyrrole Precursors

The valorization of biomass involves converting renewable raw materials into valuable chemicals. This is a key strategy for building a sustainable chemical industry. The synthesis of pyrroles from bio-derived precursors is an active area of research with significant potential. acs.org

Sustainable Precursors for Pyrrole Synthesis:

Furan Derivatives: Furans, such as furfural and 5-hydroxymethylfurfural (HMF), can be readily obtained from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.gov Recent research has demonstrated the direct conversion of furans into pyrroles through photocatalytic atom-swapping strategies, offering a redox-neutral and highly efficient pathway. nih.govresearchgate.net

Bio-derived Dicarbonyl Compounds: The classic Paal-Knorr synthesis of pyrroles relies on 1,4-dicarbonyl compounds. Research is focused on developing methods to produce these key intermediates from renewable sources, such as d-glucarate or galactaric acid. researchgate.netacs.org

Natural Furanic Compounds: A wide variety of furanic compounds exist in nature, produced by plants and fungi. mdpi.com Leveraging these naturally occurring molecules as starting materials for pyrrole synthesis represents a promising avenue for creating complex, value-added products through sustainable pathways. mdpi.com

The application of these sustainable valorization strategies could lead to a fully bio-based manufacturing process for this compound, significantly reducing its environmental footprint.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-bis(acetoxymethyl)-1-methylpyrrole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of pyrrole derivatives with acetoxymethyl groups typically involves nucleophilic substitution or esterification reactions. For example, in analogous compounds (e.g., ethyl pyrrole carboxylates), tosyl-protected intermediates are coupled with cyclopropane-containing aryl groups under amide coupling conditions (General Procedure F1 in ). To optimize yields, researchers should:

  • Monitor reaction progress via TLC or LC-MS to avoid over-reaction.
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acetoxymethyl esters.
  • Adjust stoichiometry of reagents (e.g., NH2_2NH2_2·H2_2O in indazole formation) based on substrate reactivity .

Q. How should researchers characterize this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz) to identify acetoxymethyl protons (δ ~1.8–2.0 ppm for methyl groups) and pyrrole ring protons (δ ~6.5–7.5 ppm). Compare with published spectra of structurally similar compounds (e.g., ethyl 4-substituted pyrroles in ) .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks (e.g., m/z = [M+1]+^+) and fragmentation patterns.
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity.

Q. What safety precautions are critical when handling acetoxymethyl-substituted pyrroles?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (as recommended for 3-ethyl-2,4-dimethylpyrrole in ).
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for ester-containing compounds (see for protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for acetoxymethyl-pyrrole derivatives?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic Rotamerism : Acetoxymethyl groups can adopt multiple conformations, causing signal broadening. Use variable-temperature NMR to confirm.
  • Impurities : Re-purify via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and re-analyze.
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6_6) are free of residual protons, as seen in .

Q. What strategies improve the hydrolytic stability of acetoxymethyl esters in biological assays?

  • Methodological Answer : Acetoxymethyl (AM) esters are prone to hydrolysis in aqueous media. To enhance stability:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrrole ring to reduce ester reactivity.
  • Formulation : Use lyophilized forms and reconstitute in DMSO immediately before assays.
  • Analogous Compounds : Refer to BAPTA/AM ( ), where AM esters are stabilized via optimized storage conditions (−20°C, desiccated) .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions between the pyrrole core and target proteins (e.g., esterase enzymes).
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with cellular uptake rates, leveraging data from related compounds ().
  • MD Simulations : Model hydrolysis kinetics of acetoxymethyl groups in physiological buffers to refine prodrug activation profiles .

Data Presentation

Table 1 : Key Spectroscopic Data for Analogous Pyrrole Derivatives

Compound1H^1H NMR (δ, ppm)ESI-MS (m/z)Purity (HPLC)
Ethyl 4-substituted pyrrole ()1.17–1.44 (m, CH3_3), 7.44–8.41 (Ar-H)494.1 [M+1]+^+>95%
BAPTA/AM ( )2.0–3.5 (AM esters)821.8 [M+1]+^+>98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.